4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluoro-methoxy-phenyl group and a benzenesulfonamide moiety. It is primarily used in biochemical research, particularly in the study of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide typically involves the condensation of 3-fluoro-4-methoxyacetophenone with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
4[N’-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide is unique due to its specific structural features, such as the combination of a fluoro-methoxy-phenyl group with a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1798429-38-5 |
---|---|
Molecular Formula |
C₁₅H₁₆FN₃O₃S |
Molecular Weight |
337.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.